Amino-thiophen-2-YL-acetic acid

Vue d'ensemble

Description

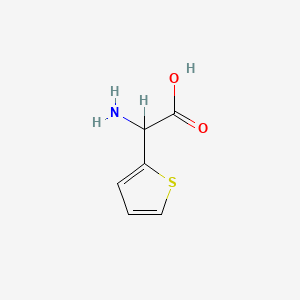

L'acide 2-amino-2-(thiophène-2-yl)acétique est un dérivé de la glycine, un acide aminé. Il est caractérisé par la présence d'un cycle thiophène, qui est un cycle à cinq chaînons contenant un atome de soufre.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de l'acide 2-amino-2-(thiophène-2-yl)acétique peut être réalisée par plusieurs méthodes. Une approche courante implique la réaction de l'acide thiophène-2-carboxylique avec l'ammoniac et le formaldéhyde dans des conditions spécifiques. Une autre méthode comprend l'utilisation du thiophène-2-carboxaldéhyde et de la glycine en présence d'un catalyseur .

Méthodes de production industrielle

La production industrielle de l'acide 2-amino-2-(thiophène-2-yl)acétique implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la cristallisation et la purification pour obtenir le produit final .

Analyse Des Réactions Chimiques

Types de réactions

L'acide 2-amino-2-(thiophène-2-yl)acétique subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être réalisée en utilisant des agents oxydants comme le peroxyde d'hydrogène ou le permanganate de potassium.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.

Substitution : Halogènes, agents alkylants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des sulfoxydes ou des sulfones, tandis que la réduction peut produire des dérivés thiols .

Applications De Recherche Scientifique

Scientific Research Applications

-

Medicinal Chemistry

- Antitumor Activity : Research has shown that derivatives of amino-thiophen-2-YL-acetic acid exhibit significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (CNS cancer). For example, compounds derived from this structure demonstrated growth inhibition at concentrations as low as 11.20 µM against MCF-7 cells .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens, showing potential as an antibiotic agent .

-

Biochemical Studies

- Neuropharmacology : this compound is explored for its effects on neuronal signaling pathways, contributing to the understanding of neurodegenerative diseases and potential treatments .

- Cell Cycle Regulation : Studies indicate that this compound can influence cell cycle dynamics, making it a candidate for further investigation in cancer therapeutics .

- Synthetic Chemistry

Mécanisme D'action

The mechanism of action of 2-amino-2-(thiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. The exact mechanism depends on the context of its use and the specific biological system involved .

Comparaison Avec Des Composés Similaires

Composés similaires

Acide 2-amino-2-(furanne-2-yl)acétique : Structure similaire mais contient un cycle furanne au lieu d'un cycle thiophène.

Acide 2-amino-2-(pyridine-2-yl)acétique : Contient un cycle pyridine, offrant des propriétés chimiques et une réactivité différentes.

Unicité

L'acide 2-amino-2-(thiophène-2-yl)acétique est unique en raison de la présence du cycle thiophène, qui lui confère des propriétés électroniques et stériques distinctes. Cette unicité le rend précieux pour des applications spécifiques où d'autres composés similaires peuvent ne pas être aussi efficaces .

Activité Biologique

Amino-thiophen-2-YL-acetic acid is a compound of interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews the biological properties of this compound, emphasizing its potential applications in drug development, particularly in the fields of antimicrobial and anticancer therapies.

Structural Overview

This compound features a thiophene ring, which is known for its electron-rich properties and ability to interact with various biological targets. The presence of an amino group enhances its solubility and potential bioactivity. The compound's structure can be summarized as follows:

| Component | Description |

|---|---|

| Ring System | Thiophene ring |

| Functional Groups | Amino group, acetic acid moiety |

| Molecular Formula | C₇H₈N₁O₂S |

1. Antimicrobial Properties

The thiophene moiety is associated with significant antimicrobial activity , making this compound a candidate for developing new antibiotics. Studies have shown that compounds containing thiophene rings exhibit effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit vital metabolic processes .

2. Antioxidant Activity

Compounds similar to this compound have demonstrated antioxidant properties by scavenging free radicals. This activity is crucial for preventing oxidative stress-related diseases, which can lead to conditions such as cancer and cardiovascular diseases.

3. Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on mPGES-1, an enzyme linked to inflammation and cancer progression. Inhibiting this enzyme can potentially reduce the production of pro-inflammatory mediators such as PGE2, thereby mitigating inflammatory responses .

Study 1: Antimicrobial Efficacy

In a study evaluating various thiophene derivatives, this compound was found to exhibit potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated effectiveness comparable to established antibiotics, suggesting its potential use in treating bacterial infections.

Study 2: Antioxidant Potential

In vitro assays demonstrated that this compound could significantly reduce oxidative stress markers in cell cultures exposed to harmful oxidants. This antioxidant effect was attributed to the compound's ability to donate electrons and stabilize free radicals, highlighting its therapeutic potential in oxidative stress-related conditions .

Study 3: Enzyme Inhibition Mechanism

A detailed analysis of the compound's interaction with mPGES-1 revealed that this compound binds effectively to the enzyme's active site, leading to decreased PGE2 synthesis. This mechanism was confirmed through molecular docking studies, which indicated favorable binding energies and interactions that support its role as a selective inhibitor .

Propriétés

IUPAC Name |

2-amino-2-thiophen-2-ylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLMSKXASROPJNG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20875656 | |

| Record name | Thienylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20875656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21124-40-3, 4052-59-9 | |

| Record name | α-Amino-2-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21124-40-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-α-Amino-2-thiopheneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4052-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiopheneacetic acid, alpha-amino-, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004052599 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-(2-Thienyl)glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021124403 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiopheneacetic acid, .alpha.-amino-, (-)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | α-(2-thienyl)glycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.190 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (-)-2-thienylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.599 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.